molecular formula C9H22O5SSi B12577560 Trimethoxy[3-(propane-2-sulfonyl)propyl]silane CAS No. 192800-80-9

Trimethoxy[3-(propane-2-sulfonyl)propyl]silane

Cat. No.: B12577560
CAS No.: 192800-80-9
M. Wt: 270.42 g/mol
InChI Key: ZFWBGDKGQIAQRG-UHFFFAOYSA-N
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Description

Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is an organosilicon compound that features a silane group bonded to a propyl chain with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane typically involves the reaction of a suitable silane precursor with a sulfonyl-containing reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed bed reactors with supported catalysts can enhance the efficiency of the hydrosilylation reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy[3-(propane-2-sulfonyl)propyl]silane undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions to prevent decomposition.

Major Products Formed

    Hydrolysis and Condensation: Siloxane polymers or networks.

    Substitution: Various organosilicon compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Trimethoxy[3-(propane-2-sulfonyl)propyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.

    Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.

    Medicine: Investigated for its potential in drug delivery systems, where the silane moiety can facilitate the attachment of therapeutic agents to nanoparticles.

    Industry: Utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism of action of Trimethoxy[3-(propane-2-sulfonyl)propyl]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable polymeric networks or modify surfaces

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy[3-(methylamino)propyl]silane
  • Trimethoxy[3-(phenylamino)propyl]silane
  • Trimethoxy[3-(chloropropyl)]silane

Uniqueness

Trimethoxy[3-(propane-2-sulfonyl)propyl]silane is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This functional group allows for specific substitution reactions that are not possible with other trimethoxysilanes, making it valuable for specialized applications in materials science and surface modification.

Properties

CAS No.

192800-80-9

Molecular Formula

C9H22O5SSi

Molecular Weight

270.42 g/mol

IUPAC Name

trimethoxy(3-propan-2-ylsulfonylpropyl)silane

InChI

InChI=1S/C9H22O5SSi/c1-9(2)15(10,11)7-6-8-16(12-3,13-4)14-5/h9H,6-8H2,1-5H3

InChI Key

ZFWBGDKGQIAQRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCC[Si](OC)(OC)OC

Origin of Product

United States

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